2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
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Overview
Description
2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, and a tribromophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzoyl chloride with 2-aminopyridine to form an intermediate, which is then reacted with a cyano group donor under controlled conditions to yield the desired product . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and tribromophenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways[3][3].
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobenzoyl)pyridine: Shares the chlorophenyl and pyridine moieties but lacks the cyano and tribromophenyl groups.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains the chlorophenyl group and exhibits similar biological activities.
Uniqueness
2-{[4-(4-CHLOROPHENYL)-3-CYANO-5H,6H,7H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-(2,4,6-TRIBROMOPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H15Br3ClN3OS |
---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C23H15Br3ClN3OS/c24-13-8-17(25)22(18(26)9-13)30-20(31)11-32-23-16(10-28)21(12-4-6-14(27)7-5-12)15-2-1-3-19(15)29-23/h4-9H,1-3,11H2,(H,30,31) |
InChI Key |
OLJQDESCPAHUJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C3=CC=C(C=C3)Cl)C#N)SCC(=O)NC4=C(C=C(C=C4Br)Br)Br |
Origin of Product |
United States |
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